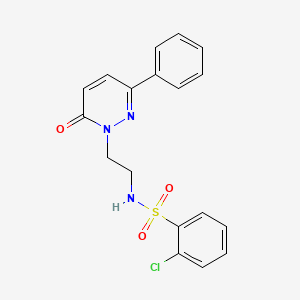
1-(methylsulfonyl)-N-(4-(4-propoxyphenyl)thiazol-2-yl)piperidine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(methylsulfonyl)-N-(4-(4-propoxyphenyl)thiazol-2-yl)piperidine-2-carboxamide, also known as MPPT, is a compound that has gained interest in scientific research due to its potential applications in the field of pharmacology. MPPT is a piperidine derivative that has a thiazole ring attached to it. The compound has a molecular formula of C20H25N3O3S2 and a molecular weight of 435.56 g/mol.
Aplicaciones Científicas De Investigación
Molecular Interaction and Chemical Analysis
Research has delved into the molecular interactions and structural analysis of compounds similar to 1-(methylsulfonyl)-N-(4-(4-propoxyphenyl)thiazol-2-yl)piperidine-2-carboxamide, examining their binding properties and conformational states. For instance, studies on related compounds have utilized molecular orbital methods to explore conformations and interactions with cannabinoid receptors, revealing insights into steric binding interactions and the role of various substituents in conferring antagonist activity (Shim et al., 2002).
Anticancer and Antibacterial Applications
Several studies have synthesized derivatives of piperidine and evaluated their potential as anticancer and antibacterial agents. For example, propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole have shown promising anticancer activities, suggesting the utility of these compounds in developing therapeutic agents against cancer (Rehman et al., 2018). Similarly, acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores have been evaluated for their antibacterial potential, indicating moderate inhibitory effects against various bacterial strains (Iqbal et al., 2017).
Synthesis and Structural Exploration
Research on alternative reaction products and synthesis methods has contributed to understanding the chemical properties and potential applications of piperidine derivatives. For example, one-pot reactions involving benzylidenemalononitrile and N-methyl-2-thiocarbamoylacetamide have led to the discovery of novel compounds, highlighting the versatility of these chemical frameworks in synthesizing diverse molecular entities (Krauze et al., 2007).
Propiedades
IUPAC Name |
1-methylsulfonyl-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]piperidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O4S2/c1-3-12-26-15-9-7-14(8-10-15)16-13-27-19(20-16)21-18(23)17-6-4-5-11-22(17)28(2,24)25/h7-10,13,17H,3-6,11-12H2,1-2H3,(H,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDFSTIOBBVXBDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3CCCCN3S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(methylsulfonyl)-N-(4-(4-propoxyphenyl)thiazol-2-yl)piperidine-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[1-[(2-Methyl-1,2,4-triazol-3-yl)methyl]piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2717354.png)




![2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-phenylethyl)acetamide](/img/structure/B2717365.png)


![2-{[1-(2,3-Dihydro-1,4-benzodioxine-5-carbonyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2717368.png)


![2-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2717373.png)
![2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2717374.png)
![1-(Cyclopropylcarbonyl)-4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B2717376.png)